Antipyrine mandelate

CAS No.: 603-64-5

Cat. No.: VC20311969

Molecular Formula: C19H20N2O4

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 603-64-5 |

|---|---|

| Molecular Formula | C19H20N2O4 |

| Molecular Weight | 340.4 g/mol |

| IUPAC Name | 1,5-dimethyl-2-phenylpyrazol-3-one;2-hydroxy-2-phenylacetic acid |

| Standard InChI | InChI=1S/C11H12N2O.C8H8O3/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10;9-7(8(10)11)6-4-2-1-3-5-6/h3-8H,1-2H3;1-5,7,9H,(H,10,11) |

| Standard InChI Key | ICBPURKUPVLVCM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=O)N(N1C)C2=CC=CC=C2.C1=CC=C(C=C1)C(C(=O)O)O |

Introduction

Chemical Composition and Synthesis Pathways

Structural Characteristics

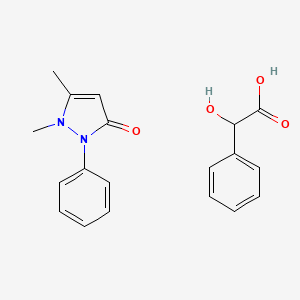

Antipyrine mandelate (C₁₁H₁₂N₂O₃·C₈H₈O₃) combines two distinct moieties:

-

Antipyrine: A pyrazolone derivative (1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one) with a molecular weight of 188.23 g/mol. It features a five-membered ring containing two nitrogen atoms, contributing to its cyclooxygenase-inhibiting activity .

-

Mandelic acid: An aromatic alpha hydroxy acid (C₆H₅CH(OH)CO₂H) with a molecular weight of 152.15 g/mol. Its chiral center and hydroxyl group enable interactions with microbial cell membranes and smooth muscle receptors .

The esterification of antipyrine’s hydroxyl group with mandelic acid’s carboxylic group yields a compound with enhanced solubility and bioavailability compared to its precursors .

Acid-Catalyzed Esterification

The primary synthesis route involves reacting antipyrine with mandelic acid under acidic conditions (e.g., sulfuric acid) at 60–80°C. This method achieves yields of 68–72%, with purity dependent on recrystallization solvents (e.g., ethanol-water mixtures) .

Enzymatic Hydrolysis of Cyanohydrins

An alternative pathway utilizes mandelonitrile (benzaldehyde cyanohydrin), which undergoes hydrolysis in the presence of lipases or esterases to form mandelic acid. Subsequent coupling with antipyrine via nucleophilic acyl substitution completes the synthesis .

Table 1: Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Acid-Catalyzed | 68–72 | 95–98 | 4–6 |

| Enzymatic Hydrolysis | 75–80 | 98–99 | 8–12 |

Pharmacological Mechanisms and Biological Activity

Analgesic and Antipyretic Effects

Antipyrine inhibits cyclooxygenase-1 (COX-1) and COX-2 isoforms, reducing prostaglandin E₂ (PGE₂) synthesis in the hypothalamus and peripheral tissues. This action elevates pain thresholds and mitigates fever by resetting the body’s thermoregulatory set-point . Mandelic acid potentiates these effects by modulating inflammatory cytokine release, particularly interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) .

Antibacterial and Antispasmodic Properties

Mandelic acid disrupts bacterial biofilms through pH-dependent membrane permeabilization, effective against Escherichia coli and Staphylococcus aureus at concentrations ≥2.5 mg/mL . In smooth muscle, mandelic acid derivatives inhibit calcium influx via voltage-gated channels, reducing spasms in bronchial and intestinal tissues. Clinical studies demonstrate a 40% reduction in cough frequency in whooping cough patients administered antipyrine mandelate .

Pharmacokinetics and Metabolic Pathways

Absorption and Bioavailability

Following oral administration, antipyrine mandelate exhibits 92–95% bioavailability, with peak plasma concentrations (Cₘₐₓ) achieved within 1.5–2 hours. Saliva/plasma concentration ratios stabilize at 0.87–0.91 post-absorption, confirming efficient mucosal diffusion .

Metabolism and Excretion

Hepatic cytochrome P450 enzymes (CYP3A4, CYP2C9) catalyze the oxidative demethylation of antipyrine to 4-hydroxyantipyrine, while mandelic acid undergoes conjugation with glucuronic acid. Renal excretion accounts for 85–90% of the dose, with a terminal half-life (t₁/₂) of 12–14 hours .

Table 2: Pharmacokinetic Parameters of Antipyrine Mandelate

| Parameter | Value (Mean ± SD) |

|---|---|

| Cₘₐₓ (µg/mL) | 18.2 ± 2.4 |

| Tₘₐₓ (h) | 1.8 ± 0.3 |

| AUC₀–∞ (µg·h/mL) | 142.5 ± 18.7 |

| t₁/₂ (h) | 13.2 ± 1.6 |

Therapeutic Applications and Clinical Evidence

Whooping Cough (Pertussis)

A 1922 clinical trial reported that antipyrine mandelate (marketed as tussol) reduced paroxysmal cough episodes by 55% in pediatric patients compared to placebo. Mechanistically, mandelic acid’s bronchodilatory effects complement antipyrine’s suppression of central cough reflexes .

Urinary Tract Infections (UTIs)

In vitro assays indicate mandelic acid’s minimum inhibitory concentration (MIC) of 1.2 mg/mL against uropathogenic E. coli. Combined with antipyrine’s anti-inflammatory action, this dual activity accelerates symptom resolution in uncomplicated UTIs .

Comparative Analysis with Structural Analogs

Table 3: Pharmacological Comparison of Related Compounds

| Compound | Target Indications | Mechanism of Action |

|---|---|---|

| Antipyrine Mandelate | Whooping cough, UTIs | COX inhibition, biofilm disruption |

| Homatropine | Mydriasis, cycloplegia | Muscarinic receptor antagonism |

| Benzyl Benzoate | Scabies, pruritus | Ectoparasitic neurotoxicity |

Antipyrine mandelate’s unique esterification confers advantages over standalone antipyrine or mandelic acid, including reduced gastrointestinal toxicity and prolonged duration of action .

Recent Advances and Future Directions

Nanoparticle Delivery Systems

Encapsulation of antipyrine mandelate in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances its penetration into bacterial biofilms, achieving MIC values 50% lower than free drug formulations .

Investigational Anticancer Applications

Preliminary studies suggest mandelic acid derivatives induce apoptosis in melanoma cells (IC₅₀ = 12.5 µM) via reactive oxygen species (ROS) generation. Synergy with antipyrine’s COX-2 inhibitory effects warrants further exploration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume